

Advanced Synthesis Guide: 4-Nitro-1H-indole-2-carboxylic Acid

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Compound of Interest

Compound Name: 4-Nitro-1H-indole-2-carboxylic acid

CAS No.: 16732-60-8

Cat. No.: B1316922

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Executive Summary & Strategic Rationale

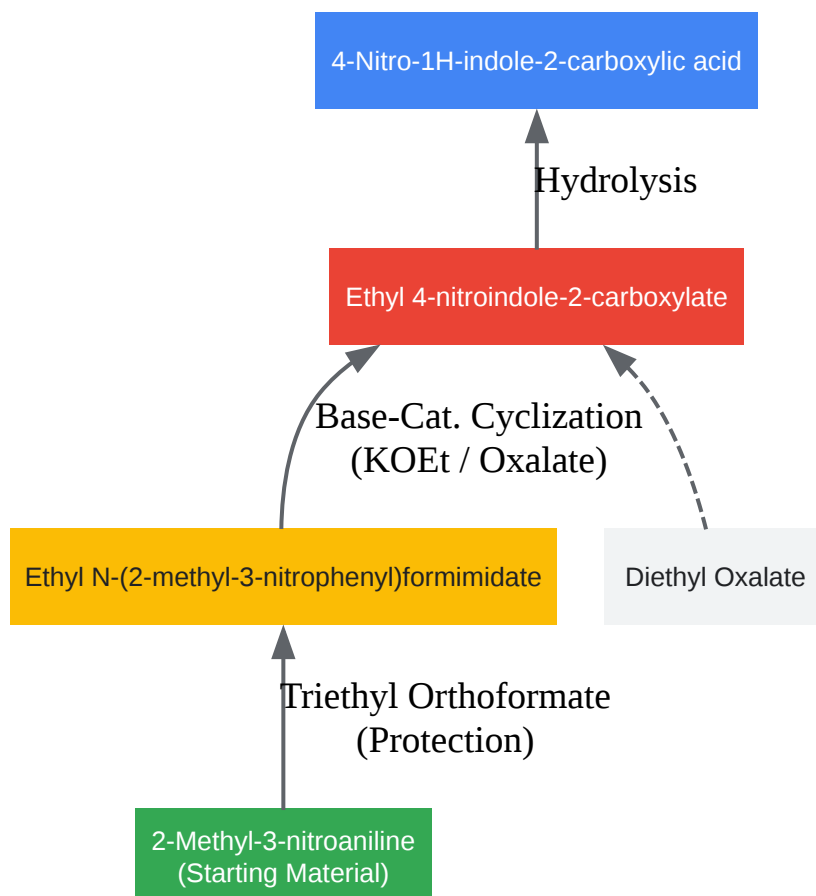
The synthesis of **4-nitro-1H-indole-2-carboxylic acid** presents a specific regiochemical challenge. Electrophilic aromatic substitution (nitration) of a pre-formed indole-2-carboxylic acid core typically favors the C3, C5, or C6 positions due to the electronic directing effects of the pyrrole nitrogen and the carboxylate group. Accessing the C4-nitro position requires a de novo ring construction strategy where the nitro group is established in the benzene precursor prior to cyclization.

This guide details the Modified Reissert-Bergman Synthesis. Unlike the classic Reissert method, which relies on the reductive cyclization of o-nitrophenylpyruvates (often incompatible with retaining a nitro substituent), this protocol utilizes an o-aminotoluene precursor. By activating the amine as a formimidate, we enable a base-catalyzed condensation with diethyl oxalate that preserves the oxidation state of the nitro group.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: HIV-1 integrase inhibitors, IDO/TDO inhibitors, and antiviral scaffolds.

Retrosynthetic Analysis

The strategic disconnection relies on the C2-C3 bond formation via Claisen condensation and subsequent C-N bond closure.



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Figure 1: Retrosynthetic pathway highlighting the preservation of the nitro group via the formimidate intermediate.

Comprehensive Synthesis Protocol

Phase 1: Precursor Activation

Objective: Convert 2-methyl-3-nitroaniline into ethyl N-(2-methyl-3-nitrophenyl)formimidate to protect the amine and increase the acidity of the methyl protons for the subsequent step.

- Reagents:

- 2-Methyl-3-nitroaniline (1.0 eq)
- Triethyl orthoformate (Excess, ~1.5–2.0 eq)
- p-Toluenesulfonic acid (catalytic, 0.5 mol%)
- Procedure:
 - Charge a reaction vessel with 2-methyl-3-nitroaniline and triethyl orthoformate.
 - Add catalytic p-TsOH.
 - Heat the mixture to reflux (approx. 146°C) for 4–6 hours.
 - Monitor: Reaction completion is indicated by the cessation of ethanol evolution.
 - Workup: Remove excess triethyl orthoformate under reduced pressure. The residue (imidate) is typically used directly in the next step without extensive purification, provided it is dry.

Phase 2: The Modified Reissert-Bergman Cyclization

Objective: Form the indole ring system while installing the C2-carboxylate and retaining the C4-nitro group.

- Reagents:
 - Crude Formimidate from Phase 1 (1.0 eq)
 - Diethyl Oxalate (1.5 eq)[1]
 - Potassium Ethoxide (KOEt) (1.3 eq)
 - Solvents: DMF (anhydrous) and DMSO (anhydrous)
- Protocol:
 - Preparation of Enolate: In a separate vessel, dissolve diethyl oxalate in dry DMF. Cool to 0°C.

- Add potassium ethoxide (solid or solution) slowly with vigorous stirring. The mixture may turn yellow/orange.
- Cyclization: Immediately pour this mixture into a flask containing the Formimidate dissolved in DMSO.
 - Note: The reaction is exothermic. Maintain temperature <40°C initially.
- Reaction: Stir at 40°C for 1–2 hours. The solution will turn a deep red/purple color, characteristic of the delocalized indole anion.
- Quench: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.
- Isolation: The ethyl 4-nitroindole-2-carboxylate should precipitate as a yellow/brown solid. Filter, wash with water, and dry.
- Purification: Recrystallize from ethanol/water if necessary.

Phase 3: Ester Hydrolysis

Objective: Saponification of the ethyl ester to the final carboxylic acid.

- Reagents:
 - Ethyl 4-nitroindole-2-carboxylate
 - NaOH (2M aqueous solution)
 - Ethanol^{[1][2][3]}
- Protocol:
 - Suspend the ester in ethanol.
 - Add 2M NaOH (3.0 eq).
 - Heat to reflux for 2 hours. The solid should dissolve as the salt forms.
 - Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.

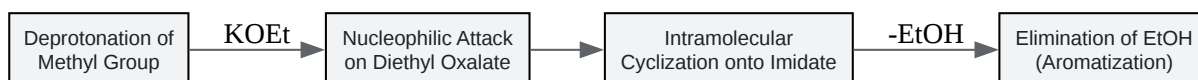
- Final Isolation: The target **4-nitro-1H-indole-2-carboxylic acid** will precipitate. Filter, wash with cold water, and dry under vacuum.

Mechanistic Causality & Critical Control Points

The success of this reaction hinges on the acidity of the benzylic methyl protons.

- Imidate Effect: Converting the aniline to a formimidate lowers the pKa of the o-methyl protons via inductive electron withdrawal, making them susceptible to deprotonation by KOEt.
- Oxalate Condensation: The deprotonated methyl anion attacks the diethyl oxalate.
- Cyclization: The resulting intermediate undergoes intramolecular attack on the imidate carbon, followed by elimination of ethanol to aromatize the indole ring.

Why this fails with standard Reissert: Standard Reissert uses o-nitrotoluene. The methyl group in o-nitrotoluene is not acidic enough to react with oxalate under mild conditions without the activating influence of the imidate or extreme conditions that might affect the nitro group.



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Figure 2: Mechanistic flow of the Bergman cyclization.

Data Summary & Troubleshooting

Parameter	Specification / Observation	Troubleshooting Tip
Appearance	Yellow to brownish powder	Dark tar indicates oxidation; ensure inert atmosphere (N ₂ /Ar).
Yield (Overall)	40% – 60% (Literature typical)	Low yield often stems from wet DMSO/DMF. Use molecular sieves.
Melting Point	>280°C (Decomposes)	Confirm identity via NMR; high MP is typical for nitro-acids.
¹ H NMR (DMSO-d ₆)	C3-H singlet ~7.6–7.8 ppm	Absence of C3-H indicates incomplete cyclization.
Solubility	Soluble in DMSO, dilute base; poor in water	Use THF/MeOH mixtures for transfers if solubility is an issue.

Safety Note: Nitro-aromatics are potentially explosive and toxic. 4-Nitroindole derivatives are mutagenic. Handle all solids in a fume hood and avoid generating dust. The reaction with KOEt is exothermic; control addition rates carefully.

References

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